5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one;2-hydroxypropane-1,2,3-tricarboxylic acid
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Overview
Description
The compound 5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one;2-hydroxypropane-1,2,3-tricarboxylic acid is a chemical entity known for its role as an impurity in the synthesis of sildenafil . It is also referred to as Sildenafil impurity A . This compound is of interest due to its structural similarity to sildenafil, a well-known pharmaceutical used to treat erectile dysfunction.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one involves multiple steps, starting from the appropriate substituted phenyl and pyrazolo[4,3-d]pyrimidinone derivatives . The reaction conditions typically involve:
Ethoxylation: Introduction of the ethoxy group.
Sulfonylation: Addition of the sulfonyl group.
Piperazine substitution: Incorporation of the piperazine moiety.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar multi-step synthetic routes with optimization for large-scale production .
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
This compound has several scientific research applications:
Analytical Method Development: Used as a reference standard in the development of analytical methods for sildenafil and its impurities.
Quality Control: Employed in quality control processes for the production of sildenafil.
Pharmaceutical Research: Studied for its structural and functional similarities to sildenafil, providing insights into the pharmacokinetics and pharmacodynamics of related compounds.
Mechanism of Action
The mechanism of action of 5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one is similar to that of sildenafil. It likely involves inhibition of the enzyme phosphodiesterase type 5 (PDE5) , leading to increased levels of cyclic guanosine monophosphate (cGMP) and subsequent vasodilation . The molecular targets and pathways involved include the nitric oxide (NO)-cGMP pathway, which plays a crucial role in vascular smooth muscle relaxation .
Comparison with Similar Compounds
Similar Compounds
Sildenafil: The parent compound, used to treat erectile dysfunction.
Vardenafil: Another PDE5 inhibitor with a similar mechanism of action.
Tadalafil: A longer-acting PDE5 inhibitor used for similar indications.
Uniqueness
The uniqueness of 5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one lies in its role as an impurity and its structural similarity to sildenafil. This makes it valuable for analytical and quality control purposes in pharmaceutical research and production .
Properties
Molecular Formula |
C28H38N6O11S |
---|---|
Molecular Weight |
666.7 g/mol |
IUPAC Name |
5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C22H30N6O4S.C6H8O7/c1-5-7-17-19-20(27(4)25-17)22(29)24-21(23-19)16-14-15(8-9-18(16)32-6-2)33(30,31)28-12-10-26(3)11-13-28;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-9,14,20H,5-7,10-13H2,1-4H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
RGGBQSRSJRIQNT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN(C2C1=NC(=NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
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